molecular formula C18H19N3O4 B11550910 N'-[(E)-(4-butoxyphenyl)methylidene]-3-nitrobenzohydrazide

N'-[(E)-(4-butoxyphenyl)methylidene]-3-nitrobenzohydrazide

Cat. No.: B11550910
M. Wt: 341.4 g/mol
InChI Key: SHHOHWNDGOGHNP-CPNJWEJPSA-N
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Description

N’-[(E)-(4-butoxyphenyl)methylidene]-3-nitrobenzohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-butoxyphenyl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 4-butoxybenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-butoxyphenyl)methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-butoxyphenyl)methylidene]-3-nitrobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-butoxyphenyl)methylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-butoxyphenyl)methylidene]-3-nitrobenzohydrazide is unique due to its specific substituents, which confer distinct chemical and biological properties. The butoxy group enhances its solubility in organic solvents, while the nitro group contributes to its reactivity and potential biological activity .

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C18H19N3O4/c1-2-3-11-25-17-9-7-14(8-10-17)13-19-20-18(22)15-5-4-6-16(12-15)21(23)24/h4-10,12-13H,2-3,11H2,1H3,(H,20,22)/b19-13+

InChI Key

SHHOHWNDGOGHNP-CPNJWEJPSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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